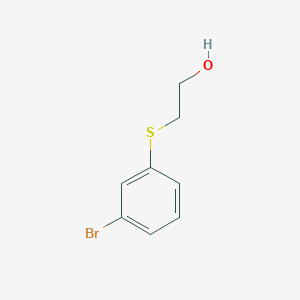
2-(3-Bromo-phenylsulfanyl)-ethanol
Descripción general
Descripción
“2-(3-Bromo-phenylsulfanyl)-ethanol” is a compound that contains a bromine atom attached to a phenyl group (a ring of six carbon atoms), which is further attached to a sulfur atom. This sulfur atom is connected to an ethyl group with an alcohol functional group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with a bromine atom at the 3-position. Attached to the phenyl ring would be a sulfur atom, which is connected to a two-carbon chain with an alcohol group at the end .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the bromine atom, the sulfur atom, and the alcohol group. The bromine atom could potentially undergo substitution reactions, while the sulfur atom might participate in oxidation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of a bromine atom would likely make the compound relatively heavy and possibly volatile. The sulfur atom might contribute to a strong odor, and the alcohol group could make the compound polar and capable of forming hydrogen bonds .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-bromophenyl)sulfanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYDJXDWLOXBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-phenylsulfanyl)-ethanol | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


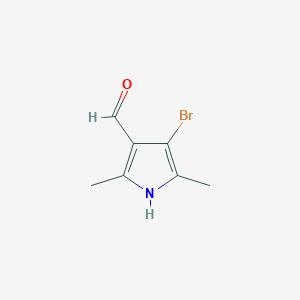

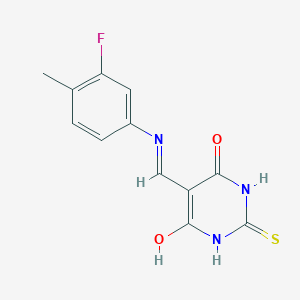
![2-[(3-Methoxyphenyl)amino]-N-(1-phenylethyl)pyridine-4-carboxamide](/img/structure/B2833476.png)
![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile](/img/structure/B2833477.png)
![3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2833478.png)
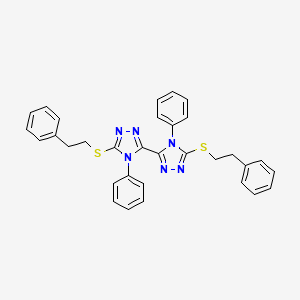
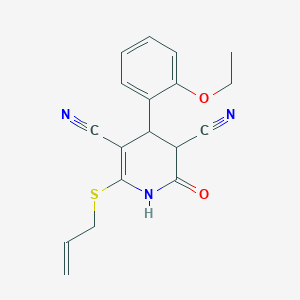
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2833485.png)
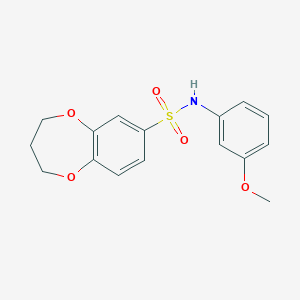
![(5R,7R)-5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2833488.png)
![2-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2833489.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide](/img/structure/B2833491.png)